

# TG-100435 as a multi-targeted tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



# TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**TG-100435** is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered significant interest in cancer research. This small molecule inhibitor demonstrates significant activity against several key kinases involved in oncogenic signaling pathways, including Src family kinases, Abl kinase, and the EphB4 receptor. This technical guide provides a comprehensive overview of **TG-100435**, including its inhibitory profile, mechanism of action, metabolic fate, and the experimental protocols utilized for its characterization.

## **Core Concepts: Kinase Inhibition and Metabolism**

**TG-100435** exerts its therapeutic potential by inhibiting the activity of multiple protein tyrosine kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. A key feature of **TG-100435** is its metabolic conversion to a more potent N-oxide metabolite, TG-100855, which contributes significantly to its overall in vivo activity.



# Data Presentation: Inhibitory Profile of TG-100435 and its Metabolite

The inhibitory activity of **TG-100435** and its major metabolite, TG-100855, has been characterized against a panel of tyrosine kinases. The inhibition constants (Ki) provide a quantitative measure of the inhibitor's potency.

| Kinase Target | TG-100435 Ki (nM) | TG-100855 Potency relative to TG-100435 |
|---------------|-------------------|-----------------------------------------|
| Src           | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |
| Lyn           | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |
| Abl           | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |
| Yes           | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |
| Lck           | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |
| EphB4         | 13 - 64[1][2]     | 2 to 9 times more potent[1][2]          |

## **Signaling Pathways and Mechanism of Action**

**TG-100435**'s therapeutic effects stem from its ability to modulate critical signaling pathways downstream of its target kinases.

## **Src Family Kinase Inhibition**

Src and related kinases (Lyn, Yes, Lck) are central players in pathways that control cell proliferation, survival, and migration. Inhibition of these kinases by **TG-100435** can disrupt these oncogenic processes.





Click to download full resolution via product page

Figure 1. Inhibition of Src Signaling by TG-100435.

### **Abl Kinase Inhibition**

The Abl kinase, particularly in its fused form BCR-Abl, is a key driver of chronic myeloid leukemia (CML). **TG-100435**'s inhibition of Abl kinase can block the downstream signaling that leads to uncontrolled proliferation of leukemia cells.



Click to download full resolution via product page

Figure 2. TG-100435 Inhibition of BCR-Abl Signaling.

## **EphB4 Receptor Inhibition**

EphB4 is a receptor tyrosine kinase involved in angiogenesis and cell migration. By inhibiting EphB4, **TG-100435** can potentially disrupt tumor vascularization and metastasis.





Click to download full resolution via product page

Figure 3. TG-100435 Inhibition of EphB4 Signaling.

# Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of **TG-100435** against target kinases is typically determined using an in vitro kinase assay. While the specific protocol for **TG-100435** is not publicly detailed, a general procedure is as follows:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
- Inhibitor Addition: Serial dilutions of TG-100435 (or TG-100855) are added to the reaction mixture.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Reaction Termination: The kinase reaction is stopped, often by the addition of a solution containing EDTA.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.
- Data Analysis: The concentration of inhibitor that reduces kinase activity by 50% (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.



### In Vitro Metabolism Studies

The metabolic fate of **TG-100435** is investigated using in vitro systems that mimic hepatic metabolism.

- Incubation with Liver Microsomes: TG-100435 is incubated with human liver microsomes
   (HLM), which contain a variety of drug-metabolizing enzymes.[1] The incubation mixture also
   includes cofactors such as NADPH.
- Identification of Metabolizing Enzymes: To identify the specific enzymes responsible for metabolism, the incubation is performed in the presence of specific chemical inhibitors or antibodies for various cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms.[1]
- Metabolite Identification: Following incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
- Enzyme Kinetics: The kinetic parameters of the metabolic reactions (e.g., Km and Vmax) can be determined by incubating varying concentrations of TG-100435 with the microsomal preparations.



Click to download full resolution via product page



Figure 4. Workflow for In Vitro Metabolism Study.

### Conclusion

**TG-100435** is a promising multi-targeted tyrosine kinase inhibitor with a well-defined inhibitory profile against key oncogenic kinases. Its conversion to a more potent metabolite, TG-100855, enhances its overall efficacy. The provided data and experimental frameworks offer a solid foundation for further research and development of **TG-100435** as a potential therapeutic agent in oncology. The detailed understanding of its mechanism of action and metabolic pathway is crucial for designing effective clinical trials and optimizing its therapeutic application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG-100435 as a multi-targeted tyrosine kinase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10853445#tg-100435-as-a-multi-targeted-tyrosine-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com